Rubrene

Description

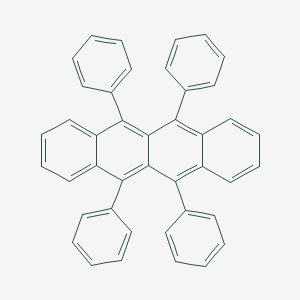

Structure

3D Structure

Properties

IUPAC Name |

5,6,11,12-tetraphenyltetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMBJDOZVAITBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060161 | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown or red powder; [Sigma-Aldrich MSDS] | |

| Record name | Rubrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-51-1 | |

| Record name | Rubrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,11,12-tetraphenylnaphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Rubrene: A Comprehensive Technical Guide to its Crystal Structure and Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrene (5,6,11,12-tetraphenyltetracene), a polycyclic aromatic hydrocarbon, stands as a benchmark organic semiconductor due to its exceptional charge transport properties, particularly in its single-crystal form.[1] Its high carrier mobility makes it a material of significant interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other advanced electronic devices. The performance of this compound-based devices is intrinsically linked to the crystalline packing of its molecules. This compound exhibits polymorphism, meaning it can crystallize into different structures, each with distinct molecular arrangements and, consequently, unique electronic and optical properties.[2][3] Understanding and controlling the formation of these polymorphs is therefore of paramount importance for harnessing the full potential of this material. This technical guide provides an in-depth overview of the crystal structure of this compound's known polymorphs, detailed experimental protocols for their synthesis and characterization, and a comparative analysis of their structural parameters.

Crystal Structure of this compound Polymorphs

This compound is known to crystallize in three primary polymorphic forms under ambient conditions: orthorhombic, triclinic, and monoclinic.[3] The arrangement of the tetraphenyltetracene molecules, particularly the π-stacking of the tetracene cores, dictates the efficiency of charge transport. The orthorhombic polymorph is generally considered to have the most favorable packing for high charge mobility.[3]

Orthorhombic this compound

The orthorhombic phase of this compound is the most studied and is renowned for its high charge carrier mobility.[3] This polymorph is typically obtained through physical vapor transport (PVT).[1] The molecules in the orthorhombic structure are arranged in a herringbone packing motif.[1] This arrangement facilitates strong π-π interactions between adjacent tetracene backbones, which is crucial for efficient charge transport.[4]

Triclinic this compound

The triclinic polymorph of this compound is often obtained from solution-based crystallization methods.[5][6] In this structure, the molecular planes of adjacent molecules are parallel but shifted relative to each other. This leads to a partial overlap of the π-orbitals, resulting in charge transport properties that are generally inferior to those of the orthorhombic phase.[5]

Monoclinic this compound

The monoclinic polymorph is less common and its formation can also be achieved through solution-based methods.[2] A key feature of the monoclinic structure is the significant angle (approximately 90°) between the molecular planes of adjacent molecules, which hinders the π–π interactions necessary for efficient band transport.[4] Consequently, this polymorph exhibits the poorest charge transport properties among the three.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three main polymorphs of this compound. This data is essential for phase identification and for understanding the structure-property relationships.

| Parameter | Orthorhombic | Triclinic | Monoclinic |

| Crystal System | Orthorhombic | Triclinic | Monoclinic |

| Space Group | Aba2 | P-1 | P2₁/c |

| a (Å) | 14.44 | 7.26 | 16.6 |

| b (Å) | 7.18 | 8.69 | 7.2 |

| c (Å) | 26.97 | 11.87 | 23.3 |

| α (°) ** | 90 | 97.5 | 90 |

| β (°) | 90 | 104.7 | 108.3 |

| γ (°) | 90 | 98.8 | 90 |

| Volume (ų) ** | 2795 | 698 | 2640 |

| Z | 4 | 1 | 4 |

| Synthesis Method | Physical Vapor Transport | Solution Growth | Solution Growth |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining specific this compound polymorphs. The following sections provide step-by-step protocols for the synthesis and characterization of this compound crystals.

Synthesis of this compound Polymorphs

1. Orthorhombic this compound via Physical Vapor Transport (PVT)

This method yields high-quality single crystals of the orthorhombic polymorph.

-

Apparatus: A horizontal tube furnace with at least two temperature zones, a quartz or borosilicate glass tube (growth tube), a source boat, and a system for controlling the flow of an inert gas (e.g., argon).

-

Procedure:

-

Place a ceramic boat containing high-purity this compound powder (e.g., 50 mg) in the high-temperature zone (source zone) of the growth tube.

-

Purge the tube with a high-purity inert gas, such as argon, at a controlled flow rate (e.g., 50-100 sccm).

-

Heat the source zone to a temperature of approximately 280-330 °C to induce sublimation of the this compound.

-

Maintain a lower temperature in the second zone (growth zone), creating a temperature gradient along the tube. The optimal growth temperature is typically in the range of 200-280 °C.

-

This compound molecules will be transported by the carrier gas and deposit in the cooler growth zone, forming single crystals over a period of several hours to days.

-

After the growth period, cool the furnace down slowly to room temperature to avoid thermal shock to the crystals.

-

Carefully remove the growth tube and collect the plate-like orthorhombic crystals.

-

2. Triclinic this compound via Solution Growth (Anti-solvent Precipitation)

This method is commonly used to produce the triclinic polymorph.

-

Materials: High-purity this compound powder, a good solvent (e.g., chloroform, p-xylene, or aniline), and an anti-solvent (e.g., methanol).[1][5]

-

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in the chosen good solvent at room temperature or with gentle heating. A typical concentration is around 30 mmol·L⁻¹.[1]

-

Filter the solution to remove any undissolved impurities.

-

Quickly inject a small volume of the this compound solution (e.g., 50 μL) into a larger volume of the anti-solvent (e.g., 2.5 mL of methanol).[1]

-

Leave the mixture undisturbed at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to allow for slow crystallization.[1]

-

Collect the resulting crystals by filtration or decantation.

-

Wash the crystals with the anti-solvent to remove any residual dissolved this compound and solvent.

-

Dry the crystals under vacuum.

-

3. Monoclinic this compound via Solution Growth (Reprecipitation)

The monoclinic phase can be obtained by carefully controlling the supersaturation during reprecipitation.[2]

-

Materials: High-purity this compound powder, a good solvent (e.g., tetrahydrofuran (B95107) - THF), and a poor solvent (e.g., water or a water/alcohol mixture).

-

Procedure:

-

Prepare a dilute solution of this compound in the good solvent (e.g., THF).

-

Rapidly inject a specific volume of the this compound solution into a vigorously stirred poor solvent. The ratio of the good solvent to the poor solvent and the injection rate are critical parameters to control the supersaturation and thus the resulting polymorph.

-

Continue stirring for a period to allow for crystal formation.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with the poor solvent.

-

Dry the crystals under vacuum.

-

Characterization of this compound Polymorphs

1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of the different polymorphs.

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Center the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure, including bond lengths, bond angles, and atomic displacement parameters.

-

2. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification of polycrystalline samples.

-

Sample Preparation:

-

Finely grind a small amount of the crystalline this compound sample into a homogeneous powder.

-

Mount the powder on a sample holder.

-

-

Data Collection:

-

Place the sample holder in the powder diffractometer.

-

Scan a range of 2θ angles with monochromatic X-rays.

-

-

Data Analysis:

-

Compare the resulting diffraction pattern (a plot of intensity versus 2θ) with known patterns for the different this compound polymorphs from crystallographic databases.

-

The positions and relative intensities of the diffraction peaks are unique to each polymorph, allowing for unambiguous phase identification.

-

3. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can rapidly distinguish between different polymorphs based on their unique vibrational modes.

-

Instrumentation: A Raman spectrometer equipped with a microscope and a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).

-

Procedure:

-

Place the this compound crystal or powder on the microscope stage.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum, typically in the low-frequency (lattice phonon) region (< 200 cm⁻¹), as this region is particularly sensitive to the intermolecular interactions that differ between polymorphs.

-

-

Data Analysis:

-

Compare the obtained Raman spectrum with reference spectra for the known polymorphs. Each polymorph exhibits a characteristic set of Raman peaks, allowing for their identification.

-

Visualizing Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships relevant to the study of this compound polymorphs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound micro-crystals from solution routes: their crystallography, morphology and optical properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00861K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

charge carrier mobility in rubrene single crystals

An In-depth Technical Guide to Charge Carrier Mobility in Rubrene Single Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C₄₂H₂₈), a tetraphenyl derivative of tetracene, stands as a benchmark material in the field of organic electronics. Its significance stems from the exceptionally high charge carrier mobility observed in its single-crystal form, which rivals that of amorphous silicon.[1] This remarkable property, combined with its photoluminescent yield of nearly 100%, makes this compound an ideal candidate for fundamental studies of charge transport mechanisms in organic semiconductors and for applications in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[1] This guide provides a comprehensive overview of , detailing the underlying transport physics, experimental measurement protocols, key quantitative data, and the various factors that influence mobility.

The Nature of Charge Transport in this compound

The charge transport mechanism in organic materials can typically be described by two models: hopping transport, where charge carriers are localized on individual molecules and move via thermally activated "hops," and band-like transport, where delocalized carriers move through electronic bands, similar to traditional inorganic semiconductors. This compound is a unique case where the transport behavior sits (B43327) at the crossover of these two regimes.

At temperatures between 150 K and 300 K, this compound exhibits characteristics of band-like transport .[2] In this regime, the mobility increases as the temperature decreases (a "metallic-like" dependence), which is a hallmark of band transport where scattering by lattice vibrations (phonons) is the primary limiting factor.[2][3] Below approximately 150 K, the mobility starts to decrease rapidly with cooling, indicating a transition to a trap-limited regime .[2] In this low-temperature range, charge carriers are increasingly captured by defect and impurity states (traps), and transport becomes an activated process.[2]

The transport in this compound is predominantly carried by holes; electron mobilities are smaller by several orders of magnitude, making it a p-type semiconductor.[1][4] The observation of the Hall effect in high-quality this compound single-crystal transistors further substantiates the band-like transport model, confirming that the charge carriers behave as a two-dimensional hole gas at the semiconductor-dielectric interface.[5][6]

Anisotropy of Charge Transport

A defining characteristic of this compound single crystals is the profound anisotropy of its charge transport. The mobility is not uniform in all directions but is highly dependent on the crystallographic axis. The orthorhombic crystal phase of this compound, which exhibits the best transport properties, is the most studied.[1]

The highest mobility is consistently observed along the b-axis of the crystal.[1][2] This is attributed to the strong π-π overlap between the aromatic cores of adjacent this compound molecules in this direction, which facilitates efficient intermolecular charge transfer.[1] The mobility along the a-axis is significantly lower, typically by a factor of 2.5 to 3 at room temperature.[2] The mobility along the c-axis (out-of-plane) is the lowest, as the phenyl side groups hinder efficient electronic coupling between the molecular layers.[1][7] This strong directional dependence is a direct consequence of the molecular packing in the crystal lattice.

Quantitative Data Summary

The has been extensively measured using various techniques. The following table summarizes key reported values to provide a comparative overview.

| Carrier Type | Mobility (cm²/Vs) | Crystal Axis | Measurement Technique | Temperature (K) | Gate Dielectric / Conditions | Reference |

| Hole | up to 40 | b-axis | FET | Room Temp | - | [1] |

| Hole | ~20 | b-axis | FET (Air-gap) | 300 | Air (ε=1) | [8][9] |

| Hole | 10 - 15 | b-axis | FET (Parylene N) | 300 | Parylene N (ε=2.65) | [8] |

| Hole | 6 - 10 | b-axis | FET (Parylene C) | 300 | Parylene C | [8] |

| Hole | 1 - 1.5 | b-axis | FET (Ta₂O₅) | 300 | Ta₂O₅ (ε=25) | [8] |

| Hole | 1.54 | - | FET | Room Temp | - | [10] |

| Hole | 13 | - | FET (Parylene) | Room Temp | Colloidal graphite (B72142) electrodes | [11] |

| Hole | 0.29 (avg) | c-axis | Time-of-Flight (TOF) | 296 | Bulk measurement | [7] |

| Hole | 0.70 (avg) | c-axis | Time-of-Flight (TOF) | 180 | Bulk measurement | [7] |

| Electron | up to 0.81 | c-axis | FET | Room Temp | Ca electrodes, purified crystal | [4] |

| Electron | 0.28 | - | FET | Room Temp | - | [10] |

Experimental Protocols for Mobility Measurement

Accurate determination of charge carrier mobility requires sophisticated experimental techniques. The three most common methods employed for this compound single crystals are Field-Effect Transistor (FET), Time-of-Flight (TOF), and Space-Charge-Limited Current (SCLC) measurements.

Field-Effect Transistor (FET)

The FET configuration is the most common method for measuring mobility in the accumulation layer at the crystal surface.

Methodology:

-

Device Fabrication: A single crystal of this compound is used as the active channel. A gate electrode is separated from the crystal by a dielectric layer. Source and drain electrodes are deposited on the crystal surface to define the channel. To minimize damage to the pristine crystal surface and reduce interface traps, non-invasive techniques like "air-gap" transistors or the use of a soft polymer dielectric like Parylene are often employed.[8][12]

-

Measurement: The source-drain current (I_SD) is measured as a function of the gate voltage (V_g) at a constant source-drain voltage (V_SD). This provides the transfer characteristic of the transistor.

-

Mobility Extraction: The field-effect mobility (μ) is calculated from the transconductance (g_m = dI_SD / dV_g). The formula used depends on whether the transistor is operating in the linear or saturation regime:

-

Linear Regime (low V_SD): μ = (L / W * C_i * V_SD) * (dI_SD / dV_g)

-

Saturation Regime (V_SD > V_g - V_th): μ = (2L / W * C_i) * (d√I_SD / dV_g)² where L is the channel length, W is the channel width, and C_i is the capacitance per unit area of the gate dielectric.

-

-

Contact Resistance Correction: Standard two-probe measurements can be influenced by the resistance at the source/drain contacts. Four-probe measurements are often used to eliminate this artifact and measure the intrinsic channel mobility.[13]

Time-of-Flight (TOF)

The TOF technique measures the bulk mobility by tracking the transit time of a sheet of photogenerated charge carriers across the crystal.[7]

Methodology:

-

Sample Preparation: A this compound single crystal is placed between two electrodes, one of which is semi-transparent (e.g., a thin layer of silver).[14]

-

Carrier Generation: A short laser pulse with photon energy greater than the bandgap of this compound is directed through the semi-transparent electrode. This creates a thin sheet of electron-hole pairs near the surface.[14][15]

-

Carrier Drift: An external electric field (E = V/L, where V is the applied voltage and L is the crystal thickness) is applied across the crystal. This field separates the electron-hole pairs and causes one type of carrier (e.g., holes) to drift across the bulk of the crystal towards the opposite electrode.

-

Signal Detection: The moving sheet of charge induces a transient photocurrent in the external circuit. This current is measured as a function of time using an oscilloscope. The current remains relatively constant until the charge sheet reaches the counter-electrode, at which point it drops off.[15]

-

Mobility Calculation: The time it takes for the carriers to cross the crystal is the transit time (t_T). The drift velocity (v_d) is L / t_T. The mobility (μ) is then calculated using the formula: μ = v_d / E = L² / (V * t_T)

Space-Charge-Limited Current (SCLC)

The SCLC method is a steady-state DC measurement used to determine bulk mobility, particularly in materials with high resistivity.[12][16]

Methodology:

-

Device Structure: The this compound crystal is sandwiched between two ohmic contacts that allow for efficient injection of a single type of charge carrier (e.g., holes).

-

I-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

-

Analysis of I-V Characteristics:

-

At low voltages, the current is typically ohmic (J ∝ V), dominated by the intrinsic carrier density.

-

As the voltage increases, the density of injected carriers from the contact exceeds the intrinsic density. The current becomes limited by the buildup of this injected space charge.

-

In a trap-free semiconductor, this SCLC regime is described by the Mott-Gurney Law , where the current density has a quadratic dependence on voltage (J ∝ V²).[16][17]

-

-

Mobility Extraction: In the trap-free SCLC regime, the mobility (μ) can be extracted using the Mott-Gurney equation: J = (9/8) * ε₀ * ε_r * μ * (V² / L³) where ε₀ is the permittivity of free space, ε_r is the relative permittivity of this compound, and L is the crystal thickness. The presence of traps complicates the I-V curve, but can also be used to extract information about the trap density and energy distribution.[18][19]

Factors Influencing Charge Carrier Mobility

The exceptionally high mobility in this compound is sensitive to a variety of intrinsic and extrinsic factors.

-

Crystal Purity and Defects: Chemical impurities and structural defects (like grain boundaries in polycrystalline films) act as charge traps.[20][21] These traps localize carriers, reducing the effective mobility and often introducing an activated temperature dependence. The highest mobilities are achieved in ultra-pure crystals.[3][11]

-

Temperature: As discussed, the mobility in high-quality crystals follows a T⁻ⁿ dependence at high temperatures (band-like transport) and transitions to trap-limited behavior at low temperatures.[2] Recent studies suggest a structural phase transition around 200 K may also play a role in the mobility crossover.[22]

-

Gate Dielectric: In FET measurements, the mobility is strongly influenced by the gate insulator. There is a systematic trend where mobility decreases as the dielectric constant (ε) of the insulator increases.[8][23] This is attributed to strong polaronic coupling at the interface, where the charge carrier induces a polarization in the dielectric that in turn hinders the carrier's motion.[24]

-

Pressure and Strain: Applying external pressure or inducing compressive strain can enhance mobility.[23][25] This is because compression reduces the intermolecular distance, leading to stronger electronic coupling (π-π overlap) and a wider electronic band, which facilitates easier charge transport.[25]

Visualizations

Diagram 1: Experimental Workflow for Time-of-Flight (TOF) Measurement

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. [cond-mat/0511188] Hall effect of quasi-hole gas in organic single-crystal transistors [arxiv.org]

- 6. Hall effect in the accumulation layers on the surface of organic semiconductors. | Sigma-Aldrich [sigmaaldrich.com]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. arxiv.org [arxiv.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements [frontiersin.org]

- 20. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]

- 21. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. [1606.06875] Unusual anisotropic response of the charge carrier mobility to uniaxial mechanical strain in this compound crystals [arxiv.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Rubrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrene (5,6,11,12-tetraphenyltetracene), a polycyclic aromatic hydrocarbon with the chemical formula C₄₂H₂₈, stands as a benchmark organic semiconductor.[1][2] Its exceptional charge carrier mobility, particularly in its crystalline form, has made it a subject of intense research for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2] A profound understanding of its molecular structure and conformational dynamics is paramount to harnessing its full potential in materials science and drug development, where molecular conformation plays a critical role in biological activity. This technical guide provides a comprehensive overview of the core structural and conformational properties of this compound, supported by quantitative data and detailed experimental methodologies.

Molecular Structure

The foundational structure of this compound consists of a rigid tetracene backbone to which four phenyl groups are attached at the 5, 6, 11, and 12 positions. This molecular architecture gives rise to complex steric interactions that dictate its preferred three-dimensional arrangement.

Key Structural Parameters

The precise bond lengths and angles within the this compound molecule are influenced by its conformational state. The following table summarizes key structural parameters for the two primary conformations: the planar form, observed in the solid state, and the twisted form, which is more stable in the gas phase and in solution.

| Parameter | Planar Conformation (Orthorhombic Crystal) | Twisted Conformation (DFT Calculation) |

| Bond Lengths (Å) | ||

| C-C (tetracene core, avg.) | 1.42 | 1.43 |

| C-C (phenyl rings, avg.) | 1.40 | 1.40 |

| C-C (tetracene-phenyl linkage) | 1.49 | 1.49 |

| Bond Angles (°) | ||

| C-C-C (tetracene core, avg.) | 120.0 | 120.1 |

| C-C-C (phenyl rings, avg.) | 120.0 | 120.0 |

| Dihedral Angles (°) | ||

| Tetracene core twist | ~0 | ~46-49 |

| Phenyl ring twist (relative to tetracene) | ~60-70 | ~50-60 |

Note: The values for the planar conformation are derived from X-ray crystallographic data of the orthorhombic polymorph. The values for the twisted conformation are based on Density Functional Theory (DFT) calculations.

Molecular Conformation

A defining feature of this compound is its conformational flexibility, primarily arising from the rotation of the phenyl groups and the potential for twisting of the tetracene backbone. This leads to two energetically distinct conformational states with significant implications for the material's electronic properties.

Planar vs. Twisted Conformation

In the gas phase or in solution, steric hindrance between the phenyl groups forces the tetracene backbone to adopt a twisted conformation, as this minimizes intramolecular steric strain.[1] Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that this twisted conformation is energetically more favorable for an isolated molecule by approximately 8–14 kJ/mol.[1][3]

However, in the solid state, particularly in the highly ordered orthorhombic crystal polymorph, intermolecular forces, such as π-π stacking interactions, overcome the intramolecular steric repulsion, compelling the tetracene core into a nearly planar conformation.[4] This planarization is a critical factor in the high charge carrier mobility observed in crystalline this compound, as it facilitates efficient orbital overlap between adjacent molecules.

The energy difference between the planar and twisted conformers is a key parameter that governs the crystallization process and the ultimate electronic properties of the material.

| Conformation | Relative Energy (kJ/mol) | Tetracene Core Geometry | Preferred Environment |

| Twisted | 0 (ground state) | Non-planar, twisted | Gas phase, solution |

| Planar | +8 to +14 | Nearly planar | Solid state (crystal) |

Crystal Structure and Packing

This compound can crystallize in several polymorphic forms, including orthorhombic, monoclinic, and triclinic systems. The orthorhombic polymorph is the most studied due to its superior electronic properties.[2] The crystal packing in this form is characterized by a "herringbone" arrangement of the molecules.[2]

Within the orthorhombic structure, the planar this compound molecules arrange in a slipped π-stacking motif, where the tetracene cores of adjacent molecules are parallel but offset from one another. This arrangement maximizes π-orbital overlap, creating efficient pathways for charge transport along the stacking direction. The lattice parameters for the orthorhombic unit cell are approximately a = 1.44 nm, b = 0.718 nm, and c = 2.69 nm.[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dimerization of a chloroallene intermediate derived from 1,1,3-Triphenyl-2-propyn-1-ol.[3]

Procedure:

-

Preparation of 1,1,3-Triphenyl-2-propyn-1-ol: Phenylacetylene is deprotonated using a Grignard reagent (e.g., ethylmagnesium bromide) to form a phenylacetylide anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of benzophenone. An acidic workup yields 1,1,3-triphenyl-2-propyn-1-ol.[5]

-

Conversion to Chloroallene and Dimerization: The synthesized alcohol is treated with thionyl chloride. This reaction proceeds through a chloroallene intermediate which readily undergoes a [2+2] cycloaddition with itself, followed by elimination of HCl to form the this compound skeleton.[3]

-

Purification: The crude this compound is typically purified by recrystallization from a suitable solvent (e.g., a mixture of hexane (B92381) and toluene) or by sublimation.[5]

Single Crystal Growth by Physical Vapor Transport (PVT)

High-quality single crystals of the desirable orthorhombic polymorph of this compound are most effectively grown using the Physical Vapor Transport (PVT) method.[6][7]

Apparatus: A horizontal tube furnace with a temperature gradient, a quartz or borosilicate glass tube, and a carrier gas (typically high-purity argon).

Procedure:

-

Preparation: A small amount of purified this compound powder (the source material) is placed in a quartz boat at the hot end of the tube furnace.

-

Sublimation: The furnace is heated to a temperature sufficient to sublime the this compound (typically 280-300°C).

-

Transport: A slow flow of an inert carrier gas (e.g., argon) is passed through the tube. The gas flow transports the sublimated this compound vapor down the tube towards the cooler end.

-

Crystallization: As the this compound vapor reaches a cooler region of the furnace (the growth zone, typically 220-260°C), it becomes supersaturated and crystallizes on the walls of the tube, forming single crystals.

-

Control of Crystal Growth: The size and quality of the crystals can be controlled by optimizing parameters such as the source and growth zone temperatures, the temperature gradient, the carrier gas flow rate, and the duration of the growth process.[7]

Structural Characterization by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and crystal packing of this compound in the solid state.

Procedure:

-

Crystal Selection: A suitable single crystal is selected and mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. This information is then refined to obtain accurate bond lengths, bond angles, and other structural parameters.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying the conformation of this compound in solution, where it predominantly exists in the twisted form.

Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

Data Acquisition:

-

¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the aromatic protons provide information about the electronic environment and connectivity of the atoms.

-

¹³C NMR: A one-dimensional ¹³C NMR spectrum, usually with proton decoupling, is acquired to determine the chemical shifts of the carbon atoms.

-

2D NMR: Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals and to provide further insights into the molecular conformation through the observation of through-bond and through-space correlations.

Visualizations

Relationship between Conformation and Crystal Packing

Caption: The interplay between intra- and intermolecular forces on this compound's conformation.

Experimental Workflow for Structural and Conformational Analysis

Caption: A typical workflow for the comprehensive analysis of this compound's structure.

References

- 1. This compound untwisted: common density functional theory calculations overestimate its deviant tendencies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. This compound [lehigh.edu]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to this compound. - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

- 7. researchgate.net [researchgate.net]

The Core Photophysical Properties of Rubrene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of rubrene and its derivatives. It is designed to serve as a valuable resource for researchers and professionals working in materials science, organic electronics, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental photophysical processes.

Introduction to this compound and Its Derivatives

This compound (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon that has garnered significant attention due to its remarkable electronic and optical properties. Its derivatives are widely investigated for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The performance of these devices is intrinsically linked to the photophysical behavior of the constituent this compound-based materials. Understanding the interplay between molecular structure and photophysical properties is therefore crucial for the rational design of new and improved materials.

The core structure of this compound consists of a tetracene backbone with four phenyl rings. Chemical modifications to this core, particularly at the phenyl rings or the tetracene backbone itself, can significantly alter the molecule's absorption, emission, and excited-state dynamics. These modifications can tune the emission color, enhance fluorescence quantum yield, improve photostability, and influence processes like singlet fission.

Quantitative Photophysical Data

The following tables summarize key photophysical data for this compound and a selection of its derivatives, providing a comparative overview of their properties.

Table 1: Absorption and Emission Properties of this compound Derivatives in Solution

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) |

| This compound (1) | Dichloromethane | 528 | 1.07 x 10⁴ | 557 | 29 |

| π-extended this compound (6) | Dichloromethane | 591 | 6.5 x 10³ | 620 | 29 |

| π-extended this compound (9) | Dichloromethane | 659 | 7.6 x 10³ | 682 | 23 |

| Rub-1 | Chloroform | 531 | - | - | - |

| Rub-2 | Chloroform | 534 | - | - | - |

| Rub-3 | Chloroform | 538 | - | - | - |

| 4CN-RUB | - | - | - | - | - |

Data compiled from various sources.[1][2][3][4]

Table 2: Fluorescence Quantum Yield and Lifetime of this compound Derivatives

| Compound | Solvent | Φ_F | τ_F (ns) | k_r (s⁻¹) | k_nr (s⁻¹) |

| This compound (1) | Dichloromethane | 0.51 | - | - | - |

| π-extended this compound (6) | Dichloromethane | 0.45 | - | - | - |

| π-extended this compound (9) | Dichloromethane | 0.20 | - | - | - |

| Rub-1 | Chloroform | ~1 | - | - | ~90 x 10⁶ |

| Rub-2 | Chloroform | Low | 0.13 | - | - |

| Rub-3 | Chloroform | Low | 0.35 | - | - |

| Rub-4 | Chloroform | ~1 | ~15 | - | - |

| Rub-6 | Chloroform | ~1 | ~11 | - | - |

Φ_F: Fluorescence Quantum Yield; τ_F: Fluorescence Lifetime; k_r: Radiative decay rate constant; k_nr: Non-radiative decay rate constant. Data compiled from various sources.[2][3][5]

Key Photophysical Processes and Signaling Pathways

The photophysical behavior of this compound derivatives is governed by a series of competing radiative and non-radiative decay processes. These can be visualized to better understand their complex interplay.

Jablonski Diagram

The Jablonski diagram provides a schematic representation of the electronic and vibrational energy levels of a molecule and the transitions between them.

Caption: Simplified Jablonski diagram of photophysical processes.[6][7][8][9][10]

Singlet Fission

A crucial process in some this compound derivatives is singlet fission (SF), where a singlet exciton (B1674681) converts into two triplet excitons. This process is of great interest for enhancing the efficiency of photovoltaic devices.

Caption: Schematic of the singlet fission (SF) process.[11][12][13]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives requires standardized experimental procedures. This section outlines the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a this compound derivative.

Methodology:

-

Sample Preparation: Prepare a series of solutions of the this compound derivative in a suitable solvent (e.g., dichloromethane, chloroform) with known concentrations in the range of 10⁻⁶ to 10⁻⁴ M. A blank solution containing only the solvent should also be prepared.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Record the absorption spectrum of each sample solution over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

The wavelength of maximum absorption (λ_abs) is determined from the peak of the spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and fluorescence quantum yield (Φ_F) of a this compound derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer. For absolute quantum yield measurements, an integrating sphere is required.

-

Measurement (Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield and similar absorption and emission properties.

-

Measure the absorption and fluorescence spectra of both the standard and the sample under identical conditions (excitation wavelength, slit widths).

-

The quantum yield is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Measurement (Absolute Method with Integrating Sphere):

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_F) of a this compound derivative.

Methodology:

-

Sample Preparation: Prepare a deoxygenated solution of the sample.

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera coupled to a pulsed laser source (e.g., picosecond or femtosecond laser).

-

Measurement:

-

Excite the sample with a short laser pulse.

-

Detect the emitted photons as a function of time after excitation.

-

Record the instrument response function (IRF) using a scattering solution.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) after deconvolution with the IRF to obtain the fluorescence lifetime(s).

-

Femtosecond Transient Absorption Spectroscopy

Objective: To study the dynamics of excited states, including processes like intersystem crossing and singlet fission.

Methodology:

-

Sample Preparation: Prepare a solution or thin film of the sample.

-

Instrumentation: A pump-probe setup with a femtosecond laser system is used. The laser output is split into a strong "pump" beam and a weaker "probe" beam. The pump excites the sample, and the probe, delayed in time, measures the change in absorption.[18][19][20][21][22]

-

Measurement:

-

The pump beam excites the sample.

-

The probe beam, at a variable time delay, passes through the excited sample, and its spectrum is recorded.

-

The change in absorbance (ΔA) is measured as a function of wavelength and time delay.

-

-

Data Analysis:

-

The transient absorption spectra reveal the formation and decay of excited species.

-

Kinetic analysis of the ΔA at specific wavelengths provides information on the rates of various photophysical processes.

-

Experimental and logical Workflows

A systematic approach is essential for the comprehensive photophysical characterization of new this compound derivatives.

Caption: General experimental workflow for this compound derivatives.

Structure-Property Relationships in OLED Applications

The photophysical properties of this compound derivatives are directly correlated with their performance in OLEDs. For instance, derivatives with high fluorescence quantum yields are desirable for efficient light emission.[23][24] The emission color can be tuned by extending the π-conjugation of the this compound core, which red-shifts the emission wavelength.[25] Furthermore, the stability of the excited state is crucial for the operational lifetime of the device; derivatives with shorter excited-state lifetimes can exhibit enhanced photo-oxidative stability.[3][5] The molecular packing in the solid state also plays a significant role, influencing processes like singlet fission and charge transport.[11][12][13][26]

Conclusion

This technical guide has provided a detailed overview of the core photophysical properties of this compound derivatives. The presented data, experimental protocols, and visualizations offer a foundational understanding for researchers and professionals in the field. The continued exploration of structure-property relationships in this fascinating class of molecules will undoubtedly lead to the development of next-generation organic electronic and biomedical technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Short Excited-State Lifetimes Enable Photo-Oxidatively Stable this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. xray.uky.edu [xray.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. horiba.com [horiba.com]

- 10. ossila.com [ossila.com]

- 11. DSpace [repository.kaust.edu.sa]

- 12. researchgate.net [researchgate.net]

- 13. Singlet Fission in this compound Derivatives: Impact of Molecular Packing | Semantic Scholar [semanticscholar.org]

- 14. jasco-global.com [jasco-global.com]

- 15. static.horiba.com [static.horiba.com]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 19. nathan.instras.com [nathan.instras.com]

- 20. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.5. Femtosecond Visible Transient Absorption Spectroscopy [bio-protocol.org]

- 22. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 23. nbinno.com [nbinno.com]

- 24. OLED - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. docnum.umons.ac.be [docnum.umons.ac.be]

The Solubility of Rubrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rubrene (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon that has garnered significant attention in the field of organic electronics due to its exceptional charge carrier mobility, making it a benchmark material for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][2] The solution-based processing of this compound is critical for the fabrication of large-area, low-cost electronic devices. A thorough understanding of its solubility in various organic solvents is paramount for controlling crystallization, film morphology, and ultimately, device performance. This guide provides a comprehensive overview of the solubility of this compound, including quantitative data, experimental methodologies for its determination, and the key factors that govern its dissolution.

Factors Influencing this compound Solubility

The solubility of this compound is not dictated by solvent polarity alone. Instead, it is significantly influenced by the presence of aromatic rings and chloro groups within the solvent's molecular structure.[3] Aromatic solvents, such as toluene (B28343) and p-xylene (B151628), as well as chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and dichlorobenzene, have demonstrated high solubility for this compound.[3][4][5] This suggests that π-π interactions between the aromatic systems of both this compound and the solvent play a crucial role in the dissolution process.

Furthermore, temperature is a critical factor, with this compound's solubility generally increasing at higher temperatures.[5] This temperature dependence is exploited in crystal growth techniques like the temperature reduction method, where controlled cooling of a saturated solution induces crystallization.[4][5] However, it is important to note that this compound is sensitive to light and air, which can lead to oxidation, particularly in solution.[1][5] Therefore, solubility experiments and crystal growth are often conducted in inert atmospheres (e.g., argon) and with minimal light exposure.[5]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various organic solvents. It is important to note that solubility values can be influenced by factors such as the purity of both the this compound and the solvent, as well as the specific experimental conditions.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Anisole (B1667542) | C₇H₈O | 14 mg/mL | 45 |

| Dichlorobenzene | C₆H₄Cl₂ | 16 mg/mL | Not Specified |

| Toluene | C₇H₈ | 14 mg/mL | Not Specified |

| Chloroform | CHCl₃ | Soluble | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Not Specified |

| p-Xylene | C₈H₁₀ | High Solubility | Not Specified |

| Aniline | C₆H₇N | High Solubility | Not Specified |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | High Solubility | Not Specified |

| 1-Propanol | C₃H₈O | Sufficient for crystal growth | Not Specified |

| Water | H₂O | Insoluble/Practically Insoluble | Not Specified |

Note: "Soluble" or "High Solubility" indicates that the source qualitatively reported significant solubility without providing a specific quantitative value. The solubility of this compound in anisole has been shown to increase with temperature, following a second-order polynomial trend in the range of 25-72°C.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible crystal growth and device fabrication. Due to this compound's tendency to sublime upon heating, traditional gravimetric methods involving solvent evaporation can be inaccurate.[5] A more precise method has been described for determining the equilibrium concentration of this compound in a solvent.[4][5]

Equilibrium Concentration Method

This method provides equilibrium concentrations with high accuracy (±0.1°C) and avoids issues related to sublimation.[4][5]

Methodology:

-

Preparation: A solution is prepared by dissolving a known amount of purified this compound powder in the chosen solvent (e.g., anhydrous anisole) within an inert atmosphere, such as an argon-filled glove box, to prevent oxidation.[5]

-

Equilibrium Adjustment: The solution is placed in a sealed crystallizer and stirred. A small, pre-existing this compound crystal is introduced into the solution.[4][5]

-

Temperature Titration: The temperature of the solution is carefully adjusted (either increased or decreased) until the added crystal is observed to neither grow nor dissolve. This temperature represents the saturation point for that specific concentration.[4][5]

-

Data Collection: By repeating this process with solutions of different known concentrations, a temperature-dependent solubility curve can be generated.[4]

The following workflow diagram illustrates the key steps of this experimental protocol.

Caption: Experimental workflow for determining this compound's equilibrium solubility.

Solution-Based Crystal Growth

Knowledge of solubility is directly applied to the growth of high-quality single crystals, which are essential for high-performance electronic devices. Common solution-based methods include:

-

Slow Evaporation: A saturated solution of this compound is left undisturbed in a controlled environment, allowing the solvent to evaporate slowly, leading to the formation of crystals.[4]

-

Slow Cooling/Temperature Reduction: A solution saturated with this compound at a higher temperature is gradually cooled. As the temperature decreases, the solubility drops, and the excess this compound precipitates out of the solution to form crystals.[4][5][6] This technique was used to grow centimeter-scale single crystals from an anisole solution.[5]

-

Binary Solvent Mixtures: The crystallization process can be finely tuned by using a mixture of two solvents, typically a high-boiling-point solvent blended into a dilute solution of this compound in a more volatile solvent like chloroform.[7][8] Controlling the ratio of the solvents allows for manipulation of the evaporation rate and, consequently, the morphology and crystallinity of the resulting this compound films.[7][8]

The choice of solvent not only affects the solubility but can also influence the resulting crystal polymorph (e.g., orthorhombic or triclinic), which in turn has a dramatic impact on the material's electronic properties.[3][6] For instance, hexagonal-shaped orthorhombic crystals grown from p-xylene exhibited higher carrier mobilities than the parallelogram-shaped triclinic crystals grown from aniline.[3]

The following diagram illustrates the logical relationship between solvent choice and its impact on the final properties of this compound crystals.

Caption: Logical flow from solvent selection to final device performance.

References

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. This compound CAS#: 517-51-1 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insight into crystallization process of this compound by binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Insight into crystallization process of this compound by binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Tale of Two Acenes: A Technical Deep Dive into the Fundamental Differences Between Rubrene and Pentacene

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic electronics, two molecules have consistently captured the scientific imagination: rubrene and pentacene (B32325). Both are polycyclic aromatic hydrocarbons, or acenes, renowned for their exceptional semiconducting properties. However, beneath their superficial similarities lies a world of fundamental differences that dictate their performance in electronic devices. This in-depth technical guide dissects these core distinctions, providing a comprehensive resource for researchers and professionals working at the forefront of organic electronics and materials science.

Molecular and Crystal Structure: The Foundation of Function

The primary distinction between this compound and pentacene originates from their molecular architecture. Pentacene is a linear acene composed of five fused benzene (B151609) rings, resulting in a planar, rigid structure. In contrast, this compound is a tetracene derivative with four phenyl groups attached to its central backbone. These bulky side groups impart a non-planar, twisted conformation to the isolated this compound molecule.

This seemingly subtle difference in molecular geometry has profound implications for their solid-state packing, which is crucial for efficient charge transport. Pentacene typically crystallizes in a herringbone packing motif, where the long axes of adjacent molecules are tilted with respect to one another. This arrangement allows for significant π-orbital overlap between neighboring molecules, facilitating charge hopping.

This compound, in its most common orthorhombic crystal form, adopts a unique "slipped-stack" or "brickwork" arrangement. In this configuration, the tetracene backbones of adjacent molecules are cofacially stacked, leading to exceptionally strong π-π interactions along the stacking direction. This structural feature is a key contributor to this compound's remarkably high charge carrier mobility.

Crystal Structure Parameters

| Property | This compound (Orthorhombic) | Pentacene (Thin Film Phase) |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Cmca | P-1 |

| a (Å) | 14.442 | 5.92 |

| b (Å) | 7.181 | 7.77 |

| c (Å) | 26.97 | 15.41 |

| α (°) | 90 | 81.5 |

| β (°) | 90 | 86.0 |

| γ (°) | 90 | 89.1 |

Electronic Properties and Charge Transport: A Tale of Two Mobilities

The distinct crystal packing of this compound and pentacene directly influences their electronic properties and, consequently, their charge transport characteristics. Both are p-type organic semiconductors, meaning that charge is primarily transported via the movement of holes.

This compound single crystals are celebrated for exhibiting one of the highest hole mobilities among all organic semiconductors, with room temperature values often exceeding 20 cm²/Vs and reaching as high as 40 cm²/Vs. This exceptional mobility is attributed to the strong intermolecular coupling and minimized electronic disorder in its highly ordered crystal structure. The charge transport in high-purity this compound single crystals is often described as "band-like," where charge carriers are delocalized over multiple molecular units.

Pentacene, while also a high-performance semiconductor, generally exhibits lower hole mobilities in its thin-film form, typically in the range of 0.1 to 5 cm²/Vs. The mobility in pentacene is highly dependent on the crystalline quality of the thin film, with single crystals showing higher mobilities. The transport mechanism in pentacene is often described as a combination of band-like and hopping transport, where charges are more localized on individual molecules and hop between adjacent molecules.

Electronic Properties

| Property | This compound | Pentacene |

| HOMO Level (eV) | -5.3 to -5.4 | -5.0 to -5.2 |

| LUMO Level (eV) | -3.1 to -3.2 | -2.8 to -3.0 |

| Energy Gap (eV) | ~2.2 | ~2.2 |

| Ionization Potential (eV) | ~5.4 | ~5.1 |

Charge Carrier Mobility

| Material Form | This compound (Hole Mobility, cm²/Vs) | Pentacene (Hole Mobility, cm²/Vs) |

| Single Crystal (Room Temp.) | 10 - 40 | 1 - 5 |

| Thin Film (Room Temp.) | 0.1 - 2 | 0.1 - 1.5 |

| Single Crystal (Low Temp.) | Increases with decreasing temp. down to ~150-200K | Increases with decreasing temp. |

Stability: A Practical Consideration

A critical factor for the practical application of organic semiconductors is their stability in ambient conditions. Both this compound and pentacene are susceptible to oxidation, particularly in the presence of light, which can lead to the formation of endoperoxides and a degradation of their semiconducting properties.

Pentacene is notoriously more sensitive to oxidation than this compound. The exposed acene backbone of pentacene is readily attacked by oxygen. The bulky phenyl side groups in this compound are thought to provide a degree of steric hindrance, partially protecting the tetracene core from oxidation and contributing to its relatively better stability.

Experimental Protocols

Thin-Film Transistor (OFET) Fabrication

a) Solution-Processed this compound OFET (Top-Contact, Bottom-Gate)

-

Substrate Cleaning: Sequentially sonicate heavily doped Si wafers with a 300 nm SiO₂ dielectric layer in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to create a hydrophilic surface.

-

Surface Treatment (Optional but Recommended): To improve film morphology, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (B89594) (OTS) by immersing the substrates in a 10 mM solution of OTS in toluene (B28343) for 30 minutes, followed by rinsing with toluene and annealing at 120°C for 20 minutes.

-

This compound Deposition: Prepare a 0.5 wt% solution of this compound in a high-boiling-point solvent such as dichlorobenzene. Spin-coat the solution onto the substrate at 2000 rpm for 60 seconds.

-

Solvent Vapor Annealing: Place the substrate in a sealed chamber containing a reservoir of the same solvent used for spin-coating and anneal for 1-2 hours at room temperature to promote crystallization.

-

Electrode Deposition: Thermally evaporate 50 nm of gold (Au) through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).

b) Vacuum-Deposited Pentacene OFET (Top-Contact, Bottom-Gate)

-

Substrate Cleaning and Surface Treatment: Follow the same procedure as for the this compound OFET.

-

Pentacene Deposition: Place the substrate in a high-vacuum thermal evaporator (base pressure < 1 x 10⁻⁶ Torr). Deposit a 50 nm thick film of pentacene at a rate of 0.1-0.2 Å/s. The substrate temperature should be maintained at 60-70°C during deposition to promote the growth of the thin-film phase with large crystalline domains.

-

Electrode Deposition: Without breaking the vacuum, thermally evaporate 50 nm of Au through a shadow mask to define the source and drain electrodes.

Characterization Techniques

a) Charge Carrier Mobility Measurement (Time-of-Flight - TOF)

-

Sample Preparation: Grow a single crystal of the organic semiconductor (e.g., by physical vapor transport). Deposit a semi-transparent top electrode (e.g., 15 nm of Au) and a thicker, opaque bottom electrode (e.g., 100 nm of Al).

-

Experimental Setup: Place the crystal in a cryostat to control the temperature. Apply a DC voltage across the crystal.

-

Photogeneration: Excite the sample through the semi-transparent electrode with a short laser pulse (e.g., 337 nm nitrogen laser, pulse width < 5 ns) to generate a sheet of charge carriers near the electrode.

-

Data Acquisition: Record the transient photocurrent as the charge carriers drift across the crystal under the influence of the applied electric field using a fast oscilloscope.

-

Mobility Calculation: The transit time (t_T) is determined from the inflection point of the photocurrent transient. The mobility (µ) is then calculated using the formula: µ = d² / (V * t_T), where d is the crystal thickness and V is the applied voltage.

b) Crystal Structure Analysis (X-ray Diffraction - XRD)

-

Thin Film Sample Preparation: Prepare a thin film of the organic semiconductor on a suitable substrate (e.g., Si/SiO₂).

-

XRD Measurement: Use a thin-film X-ray diffractometer with a Cu Kα radiation source (λ = 1.54 Å).

-

Out-of-Plane Scan (Bragg-Brentano): Perform a θ-2θ scan to determine the out-of-plane crystal orientation and the interlayer spacing. Typical scan range: 2θ = 2° to 30°.

-

In-Plane Scan (Grazing Incidence XRD - GIXD): Use a small incidence angle (e.g., 0.1° to 0.2°) to probe the in-plane crystal structure and molecular packing.

Visualizing the Core Differences

The following diagrams, generated using the DOT language for Graphviz, illustrate the key conceptual differences between this compound and pentacene.

Conclusion

While both this compound and pentacene stand as pillars of the organic electronics field, their fundamental differences in molecular structure, crystal packing, and electronic properties lead to distinct performance characteristics. This compound's unique slipped-stack packing and resulting high charge carrier mobility make it an ideal candidate for high-performance, single-crystal devices. Pentacene, with its well-understood herringbone structure and amenability to thin-film processing, remains a crucial material for fundamental studies and large-area electronics. A thorough understanding of these core differences is paramount for the rational design of new organic semiconducting materials and the advancement of next-generation electronic and optoelectronic devices.

In-Depth Technical Guide to the Band Gap of Orthorhombic Rubrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the electronic band gap of orthorhombic rubrene, a key organic semiconductor. The document outlines theoretical and experimental values, details the methodologies for key experiments, and presents a logical workflow for band gap determination.

Core Concepts: The Band Gap in Orthorhombic this compound

Orthorhombic this compound (C₄₂H₂₈) is a polycyclic aromatic hydrocarbon that has garnered significant attention in the field of organic electronics due to its high charge carrier mobility. The electronic band gap is a fundamental property of this material, dictating its electrical conductivity and optical properties. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the solid state. Orthorhombic this compound is generally considered to be a direct band gap semiconductor.

Data Presentation: Quantitative Band Gap Values

The band gap of orthorhombic this compound has been investigated through various theoretical and experimental techniques, yielding a range of values. The following table summarizes these findings for easy comparison.

| Method Type | Specific Method/Functional | Band Gap (eV) | Remarks |

| Theoretical | DFT (PBE) | 1.13, 1.26 | Density Functional Theory with the Perdew-Burke-Ernzerhof functional.[1][2] |

| DFT (B3LYP/6-311G(d,p)) | 2.50, 2.60 | Becke, 3-parameter, Lee-Yang-Parr hybrid functional.[1][2] | |

| Experimental | Absorption Spectroscopy | ~2.32 - 2.35 | The lowest absorption peak is often considered the optical band gap.[3] |

| Photocurrent Measurement | ~2.32 | Onset of photocurrent corresponds to the band gap energy. |

Experimental Protocols

Detailed methodologies for the key experiments used to determine the band gap of orthorhombic this compound are provided below.

Single Crystal Growth of Orthorhombic this compound

High-quality single crystals are essential for accurate band gap measurements. The most common method for growing orthorhombic this compound crystals is Physical Vapor Transport (PVT) .

Protocol:

-

Source Material Preparation: High-purity this compound powder (e.g., purified by sublimation) is used as the source material.

-

Growth Apparatus: A horizontal tube furnace with a quartz tube is typically used. The furnace should be capable of creating a stable temperature gradient.

-

Growth Parameters:

-

Source Temperature: The this compound powder is heated to a temperature in the range of 250-300°C to induce sublimation.

-

Growth Zone Temperature: A cooler zone is maintained at a temperature typically between 200-250°C where the this compound vapor can recrystallize.

-

Carrier Gas: An inert gas, such as argon or nitrogen, is flowed through the tube at a low rate (e.g., 50 sccm) to transport the this compound vapor from the hot zone to the cold zone.

-

Growth Time: The growth process can take several hours to days, depending on the desired crystal size.

-

-

Crystal Harvesting: After the growth period, the furnace is slowly cooled to room temperature. The resulting plate-like orthorhombic this compound crystals can then be carefully harvested from the walls of the quartz tube.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a widely used technique to determine the optical band gap of materials.

Protocol for Thin Films:

-

Sample Preparation:

-

A thin film of this compound is deposited on a transparent substrate (e.g., quartz) using thermal evaporation or spin coating.

-

The thickness of the film should be accurately measured (e.g., using a profilometer).

-

-

Spectrometer Setup:

-

A dual-beam UV-Vis spectrophotometer is used.

-

The wavelength range is typically set from 300 nm to 800 nm.

-

-

Measurement:

-

A blank substrate is used as a reference to calibrate the spectrophotometer.

-

The absorbance spectrum of the this compound thin film is recorded.

-

-

Data Analysis (Tauc Plot):

-

The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (d) using the formula: α = 2.303 * A / d.

-

For a direct band gap semiconductor, a Tauc plot is generated by plotting (αhν)² versus photon energy (hν), where h is Planck's constant and ν is the frequency of light.

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the energy axis gives the value of the optical band gap.

-

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the electronic band structure of crystalline solids.

Protocol for Orthorhombic this compound Single Crystals:

-

Sample Preparation:

-

A high-quality orthorhombic this compound single crystal is mounted on a sample holder.

-

The crystal is cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ torr) to expose a clean, atomically flat surface.

-

-

ARPES System:

-

The experiment is performed in a UHV chamber equipped with a hemispherical electron energy analyzer and a monochromatic light source (e.g., a He lamp providing He I radiation at 21.2 eV or a synchrotron beamline).

-

-

Measurement Parameters:

-

Photon Energy: A fixed photon energy is used to excite photoelectrons from the sample.

-

Analyzer Settings: The pass energy and slit settings of the analyzer are chosen to achieve the desired energy and momentum resolution.

-

Angular Scans: The sample is rotated with respect to the analyzer to measure the kinetic energy and emission angle of the photoelectrons.

-

-

Data Analysis:

-

The kinetic energy and emission angle of the photoemitted electrons are used to determine their binding energy and momentum within the crystal.

-

By mapping the binding energy as a function of momentum, the valence band structure can be directly visualized.

-

The top of the valence band (HOMO level) is identified. While ARPES primarily measures occupied states, in combination with inverse photoemission spectroscopy (which probes unoccupied states), the full band gap can be determined.

-

Mandatory Visualizations

Workflow for Band Gap Determination

The following diagram illustrates the logical workflow for determining the band gap of orthorhombic this compound, integrating both theoretical and experimental approaches.

Caption: Workflow for determining the band gap of orthorhombic this compound.

Relationship Between Key Methodologies

This diagram illustrates the relationship between the primary experimental and theoretical methods discussed.

Caption: Interrelation of methods for this compound's band gap analysis.

References